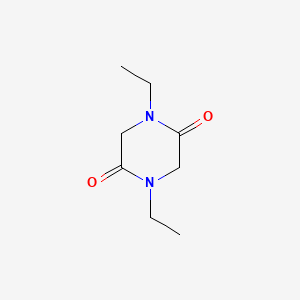

1,4-Diethylpiperazine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38927-89-8 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,4-diethylpiperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |

InChI Key |

IGXLIXJTSZCBCD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(=O)N(CC1=O)CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,4 Diethylpiperazine 2,5 Dione

Electrophilic and Nucleophilic Reactivity of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring possesses both electrophilic and nucleophilic centers. The carbonyl carbons of the amide groups act as electrophilic sites, susceptible to attack by nucleophiles. However, organocatalytic transformations involving the DKP ring system can be challenging due to its lower reactivity toward electrophiles and greater steric bulk when compared to aldehydes, ketones, and esters. nih.gov

Activation of the ring can enhance its electrophilicity. For instance, the introduction of a Boc (tert-butoxycarbonyl) group onto the nitrogen atoms increases the electrophilic character of the lactam carbonyl groups, making them more susceptible to ring-opening reactions. nih.gov The nitrogen atoms of the amide groups are nucleophilic, though this reactivity is tempered by the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Nevertheless, they can undergo reactions such as alkylation and acylation. The α-carbons to the carbonyl groups also exhibit reactivity, primarily through the formation of enolates under basic conditions, which can then react with various electrophiles. wikipedia.org

Substitution and Derivatization Reactions on the DKP Core

The DKP scaffold is a versatile platform for chemical modification, allowing for the introduction of various substituents at the nitrogen and α-carbon positions. csu.edu.auchemrxiv.org

The nitrogen atoms of the piperazine-2,5-dione ring can be functionalized through alkylation and acylation reactions. N-acylation is a common strategy, often used to activate the ring for subsequent reactions at the α-carbons. For example, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be prepared by treating the parent DKP with acetyl chloride or acetic anhydride (B1165640). researchgate.netmdpi.com This acetylation increases the acidity of the α-methylene protons, facilitating deprotonation and subsequent condensation reactions. csu.edu.au

N-alkylation can also be achieved through various synthetic methods. For instance, Cp*Ir complex-catalyzed N-alkylative homocoupling of N-substituted ethanolamines can produce N,N'-disubstituted piperazines, a reaction class that can be conceptually extended to the DKP core. clockss.org A more direct approach involves the alkylation of an N-acylpiperazine, followed by hydrolysis, which has been used to synthesize a range of N-alkylpiperazines. researchgate.net The introduction of N-substituents, such as by converting piperafizine B to piperafizine A through semi-N-methylation, can increase the lipophilicity of DKP derivatives. nih.gov

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acylation | Piperazine-2,5-dione, Acetyl chloride | Room temperature | 1,4-Diacetylpiperazine-2,5-dione | mdpi.com |

| N-Acylation | Piperazine-2,5-dione, Acetic anhydride | Reflux, 5 hours (with sodium acetate) | 1,4-Diacetylpiperazine-2,5-dione | researchgate.net |

| N-Alkylation | N-Acetylpiperazine, Alkyl halide (e.g., 1-bromobutane) | NaH, DMF, 0 °C to room temperature | N-Alkyl-N'-acetylpiperazine | researchgate.net |

| N-Alkylation | N-Benzylethanolamine (homocoupling) | [Cp*IrCl2]2, NaHCO3, Toluene, 110 °C | N,N'-Dibenzylpiperazine | clockss.org |

Functionalization at the α-carbon positions (C-3 and C-6) is a key strategy for elaborating the DKP core. This is typically achieved by generating an enolate intermediate under basic conditions, which can then react with an electrophile.

A prominent example is the Aldol (B89426) condensation . Condensation of N-acetylated DKPs with aromatic aldehydes is a widely used method to introduce benzylidene substituents. csu.edu.auchemrxiv.org These reactions are often performed using a base like potassium carbonate in a solvent such as DMF. csu.edu.au The initial N-acetylation is crucial as it enhances the acidity of the α-methylene protons, enabling the deprotonation required for the condensation to proceed. csu.edu.au Symmetrical or unsymmetrical bis-arylidene derivatives can be synthesized depending on the reaction stoichiometry and the starting materials used. researchgate.netmdpi.com

Halogenation is another method for α-carbon functionalization. For example, bromination of DKPs can occur, and the resulting brominated intermediates can be used in subsequent reactions, such as with triethyl phosphite. wikipedia.orgrsc.org

Other C-H functionalization techniques include direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, which provides access to α-functionalized derivatives. mdpi.com

| Reaction Type | DKP Substrate | Electrophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehydes (e.g., Methoxybenzaldehydes) | K2CO3, DMF, room temperature | (Z,Z)-bis(benzylidene)piperazine-2,5-diones | csu.edu.auchemrxiv.org |

| Aldol Condensation | 1,4-Diacetylpiperazine-2,5-dione | Indole-3-carbaldehyde | Cesium carbonate, DMF, room temperature | 3-Ylidenepiperazine-2,5-dione | researchgate.net |

| Halogenation | Piperazine-2,5-dione | Brominating agent | - | Bromopiperazine-2,5-dione | rsc.org |

The outcomes of derivatization reactions are often governed by regioselectivity and stereochemistry. In the functionalization of unsymmetrical DKPs, the choice of reagents and conditions can direct the reaction to a specific site. The regioselectivity observed in reactions of bromopiperazine-2,5-diones, for example, is markedly dependent on the N-substituents. rsc.org

Stereochemistry is a critical aspect of DKP chemistry. Aldol condensations of 1,4-diacetylpiperazine-2,5-dione with benzaldehydes have been shown to exclusively form (Z,Z)-diastereomers under specific conditions (K2CO3/DMF at room temperature). csu.edu.auchemrxiv.org The (Z)-configuration of the exocyclic double bonds can be confirmed by NMR spectroscopy, specifically through NOE correlations. csu.edu.au

Subsequent reactions of these derivatives also exhibit stereochemical control. For instance, the hydrogenation of bis(arylidene)piperazine-2,5-diones using a palladium on carbon (Pd/C) catalyst affords two isomers, with the cis-isomer typically forming as the major product. csu.edu.auchemrxiv.org This selectivity is proposed to occur via a mechanism where the metal catalyst complex transfers to the second alkene after the first reduction, attacking from the same face of the DKP ring. csu.edu.au The stereochemical outcome—whether cis or trans—can significantly affect the molecule's conformation and properties. csu.edu.au

Ring-Opening and Rearrangement Processes

While the piperazine-2,5-dione ring is generally stable, it can undergo ring-opening under certain conditions. The electrophilicity of the amide carbonyls can be enhanced by N-acylation with groups like Boc, which facilitates nucleophilic attack and subsequent cleavage of the ring. nih.gov This strategy allows for the regioselective and sequential synthesis of Boc-amino acid derivatives or novel dipeptides from the DKP core. nih.gov

Evidence for ring cleavage also comes from natural products. Janthinolide C, a compound isolated from Penicillium griseofulvum, is a naturally occurring piperazine-2,5-dione analogue that features a cleaved piperazinedione ring containing an oxime group, illustrating that such processes occur in biological systems. nih.gov

Complexation Chemistry and Adduct Formation

The piperazine-2,5-dione scaffold can participate in the formation of more complex chemical structures through adduct formation and coordination chemistry.

Mono- and bis-arylidene derivatives of DKPs can undergo further reactions to form adducts. For example, a benzylidene derivative can readily undergo a Knoevenagel condensation with malononitrile (B47326) to yield a dicyanomethylene adduct. researchgate.net The introduction of such electron-withdrawing groups can significantly alter the electronic and photophysical properties of the molecule. researchgate.net

The DKP framework can also act as a ligand in organometallic complexes. In catalytic hydrogenation reactions, the DKP substrate coordinates to the metal center (e.g., Palladium or Iridium). csu.edu.auchemrxiv.org This complexation is a key step in the catalytic cycle that leads to the reduction of the exocyclic double bonds. csu.edu.au Furthermore, piperazine-2,5-diones with phenyl rings can form extended linear and network structures through non-covalent interactions like hydrogen bonding and π-stacking. nih.gov

Oxidative and Reductive Transformations of the DKP Scaffold

The 1,4-disubstituted piperazine-2,5-dione, or diketopiperazine (DKP), scaffold is a versatile heterocyclic motif that can undergo a variety of chemical transformations. Its reactivity is characterized by the presence of two amide bonds within a six-membered ring, as well as the substituents at the nitrogen and carbon atoms. The scaffold's susceptibility to both oxidative and reductive conditions allows for diverse functionalization, leading to a wide array of derivatives.

Oxidative Transformations

The DKP ring can be subjected to several oxidative reactions, leading to dehydrogenated, hydroxylated, or aromatized products. The specific outcome often depends on the oxidizing agent and the substitution pattern of the DKP.

Research has shown that N-blocked piperazine-2,5-dione derivatives can be dehydrogenated when treated with a solution of sulfur in dimethylformamide. rsc.org Another oxidative transformation involves the use of lead tetra-acetate, which results in the introduction of an acetoxy group onto the DKP scaffold. rsc.org Under basic conditions, diketopiperazines are susceptible to oxidation, forming hydroperoxides. youtube.com In biomimetic studies, the reduced form of DKP catalysts has been shown to react with molecular oxygen, generating a nucleophilic peroxy species capable of oxidizing various substrates. youtube.com

Enzymatic systems, particularly cytochrome P450 monooxygenases, are also capable of catalyzing complex oxidative transformations on DKP scaffolds. nih.gov These enzymatic reactions can include hydroxylations at tertiary carbons and even aromatization of the diketopiperazine ring itself. nih.gov

Table 1: Examples of Oxidative Transformations on DKP Scaffolds

| Oxidizing Agent/System | Transformation | Product Type | Reference |

|---|---|---|---|

| Sulfur in Dimethylformamide | Dehydrogenation | Dehydro-DKP | rsc.org |

| Lead Tetra-acetate | Acetoxylation | Acetoxylated DKP | rsc.org |

| Basic Conditions/O₂ | Peroxidation | DKP hydroperoxide | youtube.com |

This table presents generalized transformations of the DKP scaffold and may not be specific to 1,4-Diethylpiperazine-2,5-dione.

Reductive Transformations

The reductive chemistry of the DKP scaffold is equally diverse, with transformations typically targeting the amide carbonyl groups or appended functional groups.

The amide carbonyls of the 2,5-diketopiperazine ring can be reduced, although this often requires strong reducing agents and can lead to ring-opening or other rearrangements. wikipedia.org A more controlled reduction can be achieved by first converting the DKP into a lactam-derived enol phosphate. These intermediates can then undergo palladium-catalyzed reduction to yield 1,4-dihydropyrazines, which can be subsequently aromatized to pyrazines. wikipedia.org

Catalytic hydrogenation is a common method for the reduction of exocyclic double bonds on DKP derivatives. For instance, (benzylidene)piperazine-2,5-diones can be hydrogenated using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) to yield the corresponding benzyl-substituted DKPs. csu.edu.auchemrxiv.org

Table 2: Examples of Reductive Transformations on DKP Scaffolds

| Reagent/Catalyst | Substrate Feature | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Strong reducing agents | Amide carbonyl | Carbonyl reduction | Piperazine or amino alcohol | wikipedia.orgbaranlab.org |

| Pd catalyst | Enol phosphate | Reduction of enol phosphate | 1,4-Dihydropyrazine | wikipedia.org |

This table presents generalized transformations of the DKP scaffold and may not be specific to this compound.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

To illustrate the typical crystallographic parameters, the data for the related compound 1,4-dimethylpiperazine-2,3-dione (B1347186) is presented below.

Table 1: Illustrative Crystallographic Data for a Related Piperazinedione Derivative (1,4-Dimethylpiperazine-2,3-dione)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3781 (6) |

| b (Å) | 8.0050 (6) |

| c (Å) | 12.1306 (8) |

| β (°) | 99.767 (7) |

| Volume (ų) | 706.07 (9) |

| Z | 4 |

Data sourced from a study on 1,4-dimethylpiperazine-2,3-dione, presented here as a model. nih.gov

In the absence of traditional hydrogen bond donors (like N-H), the intermolecular interactions in the crystal lattice of 1,4-diethylpiperazine-2,5-dione would be dominated by weaker C-H···O hydrogen bonds. nih.gov The hydrogen atoms of the ethyl groups and the methylene (B1212753) groups of the piperazine (B1678402) ring can interact with the carbonyl oxygen atoms of neighboring molecules. These interactions, although weak, are crucial in directing the crystal packing. In the crystal structure of 1,4-dimethylpiperazine-2,3-dione, molecules are linked by such weak C-H···O hydrogen bonds, forming layers. nih.gov Given the absence of aromatic rings, π-stacking interactions are not expected in the crystal structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Structure

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous structures. csu.edu.auresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂- (piperazine ring) | ¹H | ~4.0 - 4.5 | s |

| -CH₂- (ethyl group) | ¹H | ~3.3 - 3.6 | q |

| -CH₃ (ethyl group) | ¹H | ~1.1 - 1.4 | t |

| C=O | ¹³C | ~165 - 170 | - |

| -CH₂- (piperazine ring) | ¹³C | ~45 - 50 | - |

| -CH₂- (ethyl group) | ¹³C | ~40 - 45 | - |

| -CH₃ (ethyl group) | ¹³C | ~12 - 15 | - |

Predicted values are based on general principles and data from related piperazinedione structures.

The ¹H NMR spectrum is expected to show a singlet for the equivalent methylene protons of the piperazine ring, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups. The integration of these signals would correspond to the number of protons in each environment. The solution-state conformation can also be investigated using advanced NMR techniques like NOESY, which can reveal through-space interactions between protons and provide information on the preferred orientation of the ethyl groups relative to the piperazine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. gre.ac.uk

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the amide groups (Amide I band), expected in the region of 1650-1700 cm⁻¹. gre.ac.uk The C-N stretching vibrations would also be observable, typically in the 1200-1350 cm⁻¹ range. The various C-H bending and stretching vibrations of the methylene and methyl groups would appear in their characteristic regions.

Raman spectroscopy would provide complementary information. The C=O stretching vibration is also Raman active. The symmetric vibrations of the piperazine ring and the C-C stretching of the ethyl groups would also be expected to give rise to distinct Raman signals. Analysis of the vibrational spectra can also offer insights into the molecular symmetry and conformational state of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (alkyl) | IR, Raman | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide I) | IR, Raman | 1650 - 1700 | Strong (IR), Medium (Raman) |

| CH₂ Bend | IR, Raman | 1400 - 1470 | Medium |

| C-N Stretch | IR, Raman | 1200 - 1350 | Medium |

Predicted values are based on established group frequencies and data from related compounds. gre.ac.uk

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. researchgate.net For this compound (C₈H₁₄N₂O₂), the expected exact mass would be calculated and compared to the measured value, with a very small mass error confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. Subsequent fragmentation would likely involve the loss of the ethyl groups, cleavage of the piperazine ring, and loss of carbonyl groups.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₅N₂O₂⁺ | 171.1128 |

| [M-C₂H₅]⁺ | C₆H₉N₂O₂⁺ | 141.0659 |

| [M-C₂H₄O]⁺ | C₆H₁₀N₂O⁺ | 126.0788 |

| [C₄H₅N₂O]⁺ | C₄H₅N₂O⁺ | 97.0402 |

Predicted m/z values are for the monoisotopic masses.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the atoms within this compound.

Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for Metal Adducts)

While standard spectroscopic techniques provide foundational structural information, specialized methods are indispensable for probing the nuanced electronic and magnetic properties of metal adducts of this compound. Among these, Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, stands out as a powerful tool for elucidating the coordination environment of iron centers. This technique is highly sensitive to the oxidation state, spin state, and local symmetry of the iron nucleus, offering insights that are often inaccessible through other methods.

The application of Mössbauer spectroscopy is particularly relevant for studying iron adducts, which are of significant interest in bioinorganic chemistry. The technique can distinguish between different iron oxidation states (e.g., Fe(II), Fe(III)) and spin states (high-spin vs. low-spin), which are crucial for understanding the reactivity and biological function of metallo-peptides. mdpi.com

In the context of metal adducts of this compound, Mössbauer spectroscopy could be employed to characterize the nature of the iron-ligand bond. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the electron density at the iron nucleus, which is influenced by the oxidation state and the covalency of the bonds. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, offering insights into the symmetry of the coordination environment.

For instance, studies on various iron complexes have demonstrated the utility of Mössbauer spectroscopy in characterizing their electronic structures. researchgate.net In mixed-valence dinuclear iron(II,III) complexes, Mössbauer spectroscopy can reveal whether the electron is localized on one iron atom or delocalized over both centers. rsc.org Furthermore, the technique is instrumental in studying spin-crossover phenomena, where a change in temperature or pressure induces a transition between high-spin and low-spin states. mdpi.com

While no specific Mössbauer spectroscopic data for metal adducts of this compound are currently available in the literature, hypothetical data for a putative iron(II) adduct are presented in the table below to illustrate the type of information that could be obtained. The hypothetical parameters are based on values reported for similar iron(II) complexes with nitrogen and oxygen donor ligands.

Hypothetical ⁵⁷Fe Mössbauer Data for a [Fe(this compound)₂]Cl₂ Adduct

| Parameter | Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 1.15 | Consistent with high-spin Fe(II) in an octahedral environment. |

| Quadrupole Splitting (ΔE_Q) | 2.50 | Indicates a distorted coordination geometry around the iron center. |

| Linewidth (Γ) | 0.25 | Suggests a well-defined single iron site. |

| Note: These are hypothetical values for illustrative purposes. |

The successful application of Mössbauer spectroscopy to a high-valent iron(VII) nitrido complex, where it was used to identify the species and characterize its electronic structure, underscores the technique's broad applicability. nih.gov Similar investigations on metal adducts of this compound could provide critical data on the metal-ligand interactions, which is essential for the rational design of new catalysts and functional materials.

Other specialized spectroscopic techniques that could yield valuable information include Electron Paramagnetic Resonance (EPR) for paramagnetic metal adducts and X-ray Absorption Spectroscopy (XAS) to determine the local coordination geometry and electronic structure of the metal center.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There is no specific published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 1,4-diethylpiperazine-2,5-dione. Such studies are crucial for understanding the fundamental properties of a molecule.

Detailed studies on the geometry optimization and conformational energy landscapes of this compound are not present in the current body of scientific literature. For the related compound, 1,4-dimethylpiperazine-2,3-dione (B1347186), research has shown that the piperazine-2,3-dione ring typically adopts a half-chair conformation. nih.gov The conformation of various DKP derivatives is known to be influenced by the nature of the substituents on the nitrogen atoms. researchgate.net Without specific computational studies, the preferred conformation and the energy barriers between different conformers of this compound remain speculative.

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported. This type of analysis is essential for predicting the chemical reactivity and electronic properties of a compound.

While computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts and vibrational frequencies to aid in experimental characterization, no such predictions have been published for this compound. csu.edu.auresearchgate.net Studies on other substituted piperazine-2,5-diones have utilized simple NMR analyses to differentiate between cis and trans isomers that can form upon hydrogenation of related precursors. csu.edu.auchemrxiv.org

Molecular Dynamics Simulations for Dynamic Conformational Studies

There are no available molecular dynamics simulation studies that specifically investigate the dynamic conformational behavior of this compound in different environments. Such simulations are valuable for understanding how the molecule behaves over time in solution or in the solid state. For other complex diketopiperazine derivatives, molecular dynamics simulations have been used to understand their interactions with biological targets. researchgate.net

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling has been employed to study reaction mechanisms involving the diketopiperazine scaffold, such as iridium-catalyzed hydrogenations of related bis(arylidene)piperazine-2,5-diones. chemrxiv.org However, there are no specific mechanistic studies published that computationally model the reactions of this compound itself.

Prediction and Analysis of Noncovalent Interactions and Supramolecular Recognition

The diketopiperazine core is known for its ability to form self-assembled structures through hydrogen bonding and other noncovalent interactions. researchgate.net For instance, piperazine-2,5-diones with phenyl rings can form linear and network structures through hydrogen bonding and π-stacking interactions. nih.gov However, a detailed computational analysis of the specific noncovalent interactions and potential for supramolecular recognition of this compound is not available in the literature.

The Versatility of this compound in Material Science and Synthetic Chemistry

The piperazine-2,5-dione core, a six-membered ring containing two opposing amide groups, serves as a fundamental scaffold in various scientific domains. As a specific derivative, this compound is part of this broader class of compounds known as diketopiperazines (DKPs). These structures are recognized for their rigid framework and capacity for functionalization, making them valuable in materials science and as intermediates in complex chemical synthesis. Their utility stems from the core's unique chemical properties, including high stability and the ability to engage in specific intermolecular interactions. nih.govwikipedia.org

Applications in Materials Science and Chemical Synthesis

The applications of the 1,4-diethylpiperazine-2,5-dione scaffold and its analogues are diverse, ranging from the construction of ordered molecular structures to the synthesis of novel bioactive compounds.

The inherent properties of the piperazine-2,5-dione ring make it an attractive building block for supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions.

Diketopiperazines are highly effective in the design of molecular solids due to their capacity for forming well-defined noncovalent interactions, particularly through reciprocal amide-to-amide hydrogen bonding and π-stacking. nih.gov The rigid structure of the DKP ring provides a predictable framework for engineering crystalline materials.

Research into xylylene-linked bis(1,4-piperazine-2,5-diones) demonstrates how these molecules can be designed to adopt specific conformations in the solid state. nih.gov The interplay between attractive intermolecular forces (like hydrogen bonds) and steric repulsion among substituents determines the final conformation of the monomers within the crystal lattice. nih.gov For instance, derivatives with hydroxymethyl or iodomethyl side chains tend to form "C"-shaped structures stabilized by intermolecular hydrogen bonds, while those with bulkier, non-interacting side chains assemble into "S"-shaped arrays. nih.gov This control over molecular conformation is a key aspect of crystal engineering. nih.gov

| Conformation | Stabilizing Interactions | Resulting Structure |

| "C"-shaped | Four intermolecular hydrogen bonds per asymmetric unit | Network of "C"-shaped monomers nih.gov |

| "S"-shaped | Lack of stabilizing intermolecular interactions | Infinite array of "S"-shaped conformations nih.gov |

This table illustrates the conformational outcomes in the design of molecular solids using bis(piperazine-2,5-diones).

While the piperazine-2,5-dione scaffold is a potent building block for hydrogen-bonded networks in supramolecular chemistry, its specific application in the construction of metal-organic frameworks (MOFs) is not extensively documented in the available literature. MOFs are typically constructed from metal ions or clusters linked by organic ligands. rsc.org The primary interaction mode for DKPs is hydrogen bonding, whereas MOF construction relies on coordination bonds between metal centers and specific functional groups on the organic linkers. nih.govrsc.org

The piperazine-2,5-dione ring system has been explored in the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions. Although transformations involving this scaffold are considered challenging due to its lower reactivity and steric hindrance compared to simpler esters or ketones, successful applications have been reported. nih.gov

A notable example is the direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles. nih.gov This reaction proceeds through an electrophilic indolenine intermediate generated under mild conditions, creating an important indole–diketopiperazine structural motif found in various fungal metabolites. nih.gov Researchers screened various catalysts and conditions to optimize the reaction, achieving good to excellent yields. nih.gov While initial attempts at an asymmetric version using a chiral quinine (B1679958) catalyst resulted in low enantioselectivity, the study established a foundational method for constructing complex molecular scaffolds. nih.gov This work opens avenues for developing more efficient catalytic systems for these challenging substrates. nih.gov

The functionalization of the piperazine-2,5-dione core has led to the development of advanced materials with specific properties. By introducing various substituents, the electronic and physical characteristics of the molecule can be tailored for different applications.

One area of development is in the creation of novel dyestuffs. The structural similarity of certain arylidene derivatives of piperazine-2,5-dione to the indigo (B80030) chromophore has inspired research into new dyes. researchgate.net By incorporating donor-acceptor substituents into the arylidene groups, it is possible to achieve deeply colored compounds through a phenomenon known as merostabilization of the excited state. researchgate.net

Furthermore, the DKP scaffold is used in the design of functional materials for biomedical applications. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed and synthesized as potential antioxidants. nih.gov This work, based on a scaffold-hopping strategy from bioactive natural products, highlights the potential of the DKP core in developing new therapeutic candidates. nih.gov

The piperazine-2,5-dione moiety is a versatile and crucial intermediate in the synthesis of more complex organic molecules, including natural products and their analogues. researchgate.netcsu.edu.au Its stable ring system serves as a reliable platform for introducing further chemical complexity.

Synthetic methods often involve either building the substituted ring from acyclic precursors or functionalizing the pre-formed DKP core. csu.edu.au Examples of its use as an intermediate include:

Condensation Reactions: The core readily undergoes condensation with various aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be further hydrogenated to yield specific stereoisomers. csu.edu.au

Synthesis of Bioactive Analogues: It serves as a precursor in the one-pot synthesis of dragmacidin derivatives, which are bis-indolylpiperazine-2,5-diones. nih.gov

The Schöllkopf Reagent: A derivative of the diketopiperazine obtained from glycylserine is used as a reagent for the C-alkylation of glycine (B1666218). This method is valuable for the stereocontrolled synthesis of unnatural amino acids, as the DKP skeleton effectively protects the nitrogen and oxygen termini of the glycine unit. wikipedia.org

The chemical modification of the piperazine-2,5-dione scaffold is a key strategy for developing functional analogues with tailored biological or chemical properties.

This approach has been successfully used to create specific chemical probes for in vitro studies. For example, enantiomerically pure derivatives of 1,4-piperazine-2,5-dione have been synthesized and evaluated as potent inhibitors of apoptosis, the process of programmed cell death. nih.govresearchgate.net These compounds were designed as peptidomimetics to restrict conformational flexibility and enhance biological selectivity. researchgate.net In another study, novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and tested for their ability to protect neuronal cells from oxidative damage in an in vitro model, identifying a lead compound that functions through the IL-6/Nrf2 pathway. nih.gov

However, the application of this scaffold for developing iron chelators is not supported by the available research. Iron chelation therapy is used to treat iron overload diseases by using agents that bind to excess iron, facilitating its excretion. scispace.com The primary classes of compounds used for this purpose include hydroxypyridinones, desferoxamine, deferiprone, and deferasirox, which possess specific functional groups with a high affinity for iron. scispace.comresearchgate.net While some complex chelators may incorporate a piperazine (B1678402) ring in their linker structure, the piperazine-2,5-dione moiety itself is not identified as a primary chelating agent in the reviewed literature. scispace.com

| Functional Analogue | Application | Research Finding |

| Enantiopure 1,4-piperazine-2,5-dione derivatives | Apoptosis inhibitors (in vitro) | Showed potent anti-apoptotic activity in cellular extracts. nih.govresearchgate.net |

| 1,4-Disubstituted piperazine-2,5-diones | Antioxidant probes (in vitro) | Protected SH-SY5Y cells from H2O2-induced oxidative damage. nih.gov |

This table summarizes the development of functional analogues of piperazine-2,5-dione for in vitro studies.

Advanced Analytical Methodologies for Research of 1,4 Diethylpiperazine 2,5 Dione

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Separation in Research

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purification of 1,4-Diethylpiperazine-2,5-dione from reaction mixtures and for purity assessment. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex samples.

The analysis of piperazine-dione scaffolds is commonly achieved using reverse-phase (RP) HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a typical choice for the stationary phase due to its versatility and effectiveness in separating moderately polar to nonpolar compounds.

The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) (MeCN). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from starting materials, intermediates, and by-products. To improve peak shape and resolution, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is frequently added to the mobile phase. sielc.comnih.gov Formic acid is particularly preferred when the HPLC system is coupled to a mass spectrometer (MS), as it is more compatible with MS ionization sources. sielc.com

UPLC systems, which utilize columns packed with smaller particles (typically sub-2 µm), operate at higher pressures to achieve faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. sielc.com The principles of separation remain the same as in HPLC, but the increased efficiency allows for higher throughput and more detailed analysis, which is advantageous in research settings.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Piperazine-2,5-dione Analogs

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 50-100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.4 - 0.6 mL/min |

| Detection | UV-Vis (e.g., 210, 254 nm) | UV-Vis or Mass Spectrometry |

| Gradient | Example: 5% B to 95% B over 20 min | Example: 5% B to 95% B over 5 min |

This table presents typical starting conditions for method development based on the analysis of related piperazine (B1678402) derivatives. sielc.comnih.gov Actual parameters for this compound would require specific optimization.

In-Situ Spectroscopic Monitoring for Reaction Progress Analysis (e.g., FT-IR)

Monitoring chemical reactions in real-time, or in-situ, provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for this purpose, as it can track changes in the concentration of functional groups throughout a reaction. nih.gov

The synthesis of this compound, likely involving the cyclization of a dipeptide precursor or N-alkylation of a piperazine-2,5-dione core, can be monitored using an attenuated total reflectance (ATR) FT-IR probe inserted directly into the reaction vessel. The piperazine-2,5-dione ring possesses two amide functional groups, which exhibit characteristic vibrational bands in the mid-infrared region.

Key spectral regions to monitor would include:

Amide I Band (C=O stretch): This is a strong absorption typically found between 1650 and 1700 cm⁻¹. The precise frequency can indicate the presence of the cyclic diamide (B1670390) structure of the piperazine-dione core. Monitoring the appearance and increase in the intensity of this peak would signify the formation of the product.

N-H Stretch: If the synthesis starts from an un-substituted or mono-substituted piperazine-2,5-dione, the disappearance of the N-H stretching band (typically around 3200-3400 cm⁻¹) would indicate the progress of the N-ethylation reaction.

C-N Stretch: Vibrations associated with the C-N bonds of the amide and the N-ethyl groups would also change, providing a more complex but data-rich spectral window to observe.

By plotting the absorbance of these characteristic peaks against time, a reaction profile can be generated. This allows researchers to determine reaction endpoints, identify potential bottlenecks, and optimize reaction conditions such as temperature, catalyst loading, or addition rates without the need for frequent sampling and offline analysis.

Hyphenated Techniques for Comprehensive Research Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a multidimensional analytical approach that is far more powerful than either technique alone. humanjournals.com For the comprehensive analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital. iipseries.orgspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of piperazine-dione derivatives. nih.gov Following separation by HPLC or UPLC as described in section 7.1, the analyte is introduced into a mass spectrometer. The MS provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis (MS/MS), its structural fingerprint. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its chemical formula. nih.gov This is essential for confirming the identity of a newly synthesized compound and for identifying unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective analytical method. unodc.org this compound may be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and highly reproducible retention times, which are useful for quantitative analysis. The resulting mass spectrum, with its specific fragmentation pattern, serves as a chemical fingerprint that can be compared against spectral libraries for identification. unodc.orgnih.gov

Table 2: General Parameters for GC-MS Analysis of Piperazine Derivatives

| Parameter | Typical Setting |

| Column | 5% Phenyl / 95% Methyl Silicone (e.g., DB-5 or HP-5ms) |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100-130°C, ramp 10-25°C/min to 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Range | 30 - 350 amu |

This table is based on established methods for the analysis of various piperazine derivatives and serves as a guideline. unodc.org Method parameters must be validated for this compound.

The combination of these hyphenated techniques provides a comprehensive profile of this compound, confirming its identity, purity, and structure with a high degree of confidence, which is essential for rigorous scientific research.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways for Diketopiperazines

The development of new and sustainable methods for synthesizing diketopiperazines is a key area of ongoing research. Traditional methods often involve harsh conditions and the use of hazardous reagents, prompting the search for greener alternatives.

A significant focus is on biocatalysis, leveraging enzymes to construct the DKP scaffold. rsc.org Microorganisms are known to produce a wide array of structurally diverse 2,5-diketopiperazine natural products through the action of enzymes like nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). rsc.org These enzymatic pathways offer a highly selective and environmentally benign route to DKP synthesis. Researchers are exploring the use of these enzymes, along with tailoring enzymes such as oxidoreductases and methyltransferases, to create combinatorial libraries of DKPs with diverse functionalities. rsc.org This approach not only provides a sustainable synthetic route but also opens doors to the discovery of novel bioactive compounds.

In addition to biocatalysis, researchers are investigating novel chemical strategies. One such approach involves the intermolecular cyclization of N-aryl 2-chloroacetamides in the presence of a base like sodium isopropoxide. researchgate.net This method has been successfully used to synthesize various 1,4-diarylpiperazine-2,5-diones. Another strategy employs a scaffold-hopping approach to design and synthesize 1,4-disubstituted piperazine-2,5-diones from bisepoxylignans. nih.gov Furthermore, the development of a three-step synthetic pathway involving epoxidation, hydrogenation, and acetylation has been proposed as a sustainable method for producing related compounds. dtu.dk

Exploration of Unconventional Reactivity Profiles and Transformation Cascades

Beyond its synthesis, the DKP scaffold offers opportunities for exploring unique chemical transformations. The reactivity of the diketopiperazine ring can be harnessed to create more complex molecular architectures through transformation cascades. For instance, cytochrome P450 enzymes have been shown to catalyze regio- and stereoselective C-C or C-N coupling reactions of indole-containing diketopiperazines, leading to the formation of dimeric structures. nih.gov Understanding the mechanisms governing this selectivity is a key area of research that could enable the controlled synthesis of complex DKP dimers with potential biological activities. nih.gov

Furthermore, the strategic functionalization of the DKP core can lead to derivatives with tailored reactivity. The synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives has been reported, highlighting the potential for creating chiral building blocks for more complex molecules. nih.govresearchgate.net The development of methods for the site-selective assembly of multiple functional components onto a single DKP scaffold would further expand its utility in creating functional materials and biochemical tools.

Rational Design of New Functional Materials and Architectures Based on the DKP Scaffold

The rigid and predictable geometry of the diketopiperazine scaffold makes it an attractive platform for the rational design of new functional materials. mdpi.com By incorporating specific functional units onto the DKP core, it is possible to create molecules with defined architectures and properties. mdpi.com This approach has been used to develop materials for a variety of applications, from tissue engineering to photocatalysis. nih.gov

The key attributes of an ideal molecular scaffold include scalability of synthesis, the ability for rational derivatization, and architectural control over the arrangement of attached groups. mdpi.com The DKP scaffold possesses many of these qualities, making it a promising candidate for the development of advanced materials. For example, the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives has been explored for their potential as antioxidants. nih.gov

The rational design process often involves computational modeling to predict the properties of the final material. nih.gov By combining synthesis with structural analysis, researchers can tailor the DKP scaffold to achieve desired functionalities. nih.gov This approach has been successfully applied to the design of 3D-printed scaffolds for breast tissue engineering, where the scaffold's stiffness was adjusted to match that of the native tissue. nih.gov Similarly, the DKP scaffold could be incorporated into framework materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create highly efficient and reusable photocatalysts.

Advanced Computational Methodologies for High-Throughput Screening and Predictive Modeling

The vast chemical space accessible through DKP derivatization necessitates the use of advanced computational methods for efficient exploration. High-throughput virtual screening (HTVS) and predictive modeling are becoming indispensable tools in the discovery of novel DKP-based compounds with desired properties. nih.gov

Computational approaches can be used to screen large libraries of virtual DKP derivatives against specific biological targets or for desired material properties. nih.gov Diversity-based high-throughput virtual screening (D-HTVS) is one such method that first screens a diverse set of molecular scaffolds before proceeding to the entire library, significantly speeding up the screening process. nih.gov These in silico methods, when integrated with experimental high-throughput screening (HTS), can greatly improve the efficiency of drug discovery and materials development.

Predictive modeling, often employing machine learning algorithms, can be used to establish structure-activity relationships (SAR) and predict the properties of new DKP derivatives before their synthesis. chemrxiv.org For instance, machine learning models can be trained on experimental data to predict the outcomes of chemical reactions, such as the efficiency of Fmoc-deprotection in peptide synthesis. nih.gov These predictive capabilities allow for the rational design of experiments and the prioritization of synthetic targets, saving time and resources.

Integration with Emerging Fields of Chemical Research (e.g., Flow Chemistry, Machine Learning in Synthesis)

The future of DKP research will undoubtedly be shaped by its integration with emerging fields such as flow chemistry and machine learning. chemrxiv.orgchemrxiv.org Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation and scalability. chemrxiv.org The synthesis of peptides, which share a similar amide bond formation step with DKPs, has already benefited from the application of flow chemistry, leading to higher efficiency and reduced waste. chemrxiv.orgchemrxiv.org

The combination of flow chemistry with machine learning presents a powerful paradigm for accelerating chemical synthesis and optimization. chemrxiv.orgresearchgate.net Machine learning algorithms, such as Bayesian optimization, can be used to explore reaction parameter space and identify optimal conditions with a minimal number of experiments. chemrxiv.orgresearchgate.net This approach has been successfully used to optimize Fmoc-deprotection in flow-based peptide synthesis by finding the right balance between reaction efficiency and the suppression of side reactions. chemrxiv.orgresearchgate.net

Deep learning models can be trained on data collected from automated synthesis platforms to predict reaction outcomes and guide the synthesis of complex molecules. nih.gov This data-driven approach, where experimental data is used to continuously refine predictive models, has the potential to revolutionize the way DKP derivatives are synthesized and optimized for specific applications. nih.gov

Q & A

Q. What are the standard synthetic routes for 1,4-Diethylpiperazine-2,5-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions of substituted piperazine precursors. For example, hydriodic acid reduction of dibenzylidene derivatives (e.g., 3,6-dibenzylidene-1,4-dimethyl analogs) yields stereoisomeric products, though earlier literature may contain incorrect stereochemical assignments . Optimization involves adjusting equivalents of diazonium salts, reaction temperatures (often 0–25°C), and purification via chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : To resolve diastereotopic protons caused by stereocenters at C2/C5 positions .

- X-ray crystallography : For unambiguous stereochemical assignment (e.g., CCDC 1407713 for related piperazine-dione structures) .

- LC-MS/HRMS : To verify molecular weight and purity (>98%) .

- ATR-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches .

Q. How does stereochemistry at C2/C5 positions influence the compound’s physicochemical properties?

Stereocenters introduce diastereomerism, affecting solubility, melting points, and spectral splitting. For instance, (±)-cis-isomers exhibit distinct NMR splitting patterns compared to trans-isomers, as shown in 3,6-dibenzyl derivatives . Optical rotation (e.g., α = +9.6° for fluorobenzyl analogs) further differentiates enantiomers .

Q. What are the common byproducts or impurities in its synthesis, and how are they mitigated?

Byproducts include incomplete cyclization intermediates or stereoisomeric mixtures. Techniques like preparative TLC (CH₂Cl₂/MeOH = 20:1) or fractional crystallization (using ethanol/water) are employed. Purity is validated via CSP-HPLC with retention time matching .

Q. How is the compound’s thermal stability assessed, and what decomposition products are observed?

Thermogravimetric analysis (TGA) under nitrogen atmosphere (e.g., 10°C/min ramp) reveals decomposition above 180°C. Melt tests (138–182°C range) and differential scanning calorimetry (DSC) identify endothermic/exothermic events linked to ring-opening or oxidation .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from historical literature be resolved?

Re-evaluate disputed structures using modern techniques:

- X-ray diffraction : Compare experimental unit cell parameters (e.g., a = 36.903 Å, b = 13.998 Å for related diones) with historical data.

- Dynamic NMR : Analyze variable-temperature ¹H NMR to distinguish cis/trans isomerization barriers .

- Computational modeling : Use DFT to predict stable conformers and compare with experimental data .

Q. What strategies improve enantioselective synthesis of this compound derivatives?

- Chiral auxiliaries : Employ (2R,5R)-dimethylpiperazine scaffolds to induce asymmetry .

- Catalytic asymmetric synthesis : Use Cu(II)/chiral ligand systems (e.g., 21233004 grant methods) for >90% enantiomeric excess.

- Kinetic resolution : Separate enantiomers via enzymatic hydrolysis (e.g., lipase-catalyzed acylations) .

Q. How do magnetic properties correlate with the crystal packing of piperazine-2,5-dione derivatives?

Antiferromagnetic interactions in Cu(II) complexes (e.g., tetrachloridocuprate(II)) arise from Jahn-Teller distortions and π-stacking distances (~3.5 Å). Magnetic susceptibility measurements (2–300 K) and spin density maps reveal coupling constants (e.g., J = −125 cm⁻¹) .

Q. What methodological challenges arise in interpreting NMR spectra of diastereomeric mixtures?

- Overlapping signals : Use 2D NMR (COSY, NOESY) to resolve coupling networks .

- Dynamic effects : Low-temperature NMR (−40°C) slows exchange between rotamers .

- Isotopic labeling : ¹³C-enriched samples enhance sensitivity for quaternary carbons .

Q. How can computational tools predict biological activity or receptor binding of this compound analogs?

- Molecular docking : Screen against serotonin (5-HT) or dopamine receptors using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.